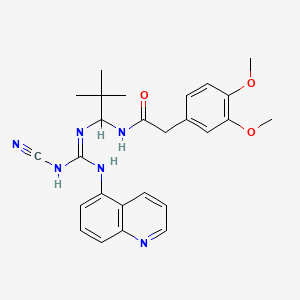

A-740003

描述

A-740003 is a highly potent, selective, and competitive antagonist of the P2X7 purinegic receptor . It does not affect other P2 receptors even at 10 µM concentrations .

Molecular Structure Analysis

The molecular formula of A-740003 is C26H30N6O3 . Its average mass is 474.555 Da and its monoisotopic mass is 474.237946 Da .Physical And Chemical Properties Analysis

A-740003 is a solid substance . It has a molecular weight of 474.55 . It is insoluble in water but soluble in DMSO and ethanol with gentle warming and ultrasonic .科学研究应用

Neuroscience

A-740003 is a novel competitive antagonist of P2X7 receptors, which are known to play a crucial role in neuronal activity and the sleep-awake cycle. Studies have shown that A-740003 can significantly block responses induced by BzATP, a synthetic analog of ATP that specifically activates P2X7 receptors . This suggests its potential utility in exploring neurological processes and disorders related to P2X7 receptor activity.

Immunology

In immunology, A-740003 has been identified as an effective inhibitor of P2X7 receptors, which are involved in various immune responses such as caspase activation, cytokine release, membrane permeation, and apoptosis. The compound’s ability to modulate these receptors makes it valuable for studying immune cell functions and potentially developing treatments for immune-related diseases .

Oncology

A-740003 has shown promise in oncology research, particularly in studies investigating the role of P2X7 receptors in tumor microenvironments. It has been found to suppress tumor growth and enhance the effects of chemotherapy in lung tumors when used alongside other P2X7 inhibitors. This highlights its potential application in cancer treatment strategies that target P2X7-mediated pathways .

作用机制

Target of Action

A-740003 is a potent, selective, and competitive antagonist of the P2X7 receptor . The P2X7 receptor is a member of the ATP-sensitive ionotropic P2X receptor family (P2X1-P2X7). It can trigger various responses in immune cells, such as the activation of caspases, the release of cytokines, membrane permeabilization, cell apoptosis, and cell proliferation .

Mode of Action

A-740003 inhibits the P2X7 receptor by competitively binding to it, thereby preventing the receptor’s activation by ATP . This inhibition is significant for both rat and human P2X7 receptors, with IC50 values of 18 nM and 40 nM, respectively .

Biochemical Pathways

The activation of the P2X7 receptor can rapidly change intracellular calcium ion concentrations, release interleukin-1β (IL-1β), and form cytoplasmic membrane pores . By inhibiting the P2X7 receptor, A-740003 can effectively block these biochemical pathways .

Result of Action

The inhibition of the P2X7 receptor by A-740003 can lead to a reduction in the release of IL-1β and the formation of membrane pores . This can result in a decrease in inflammation and pain, as well as a reduction in cell death .

安全和危害

A-740003 is toxic if swallowed and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers A-740003 has been cited in several publications. For example, it has been used in research on cell death , molecular basis diseases , and biological psychiatry . It has also been used in veterinary research and purinergic signaling .

属性

IUPAC Name |

N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHSRMSFDASMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)/N=C(\NC#N)/NC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601339571 | |

| Record name | N-[1-[[(Cyanoamino)(5-quinolinylimino)methyl]amino]-2,2-dimethylpropyl]-3,4-dimethoxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11351968 | |

CAS RN |

861393-28-4 | |

| Record name | N-[1-[[(Cyanoamino)(5-quinolinylimino)methyl]amino]-2,2-dimethylpropyl]-3,4-dimethoxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-740003 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

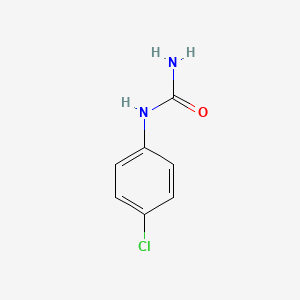

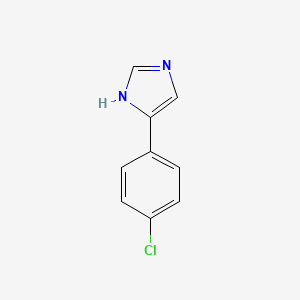

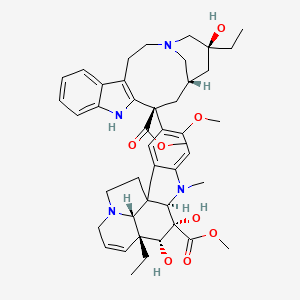

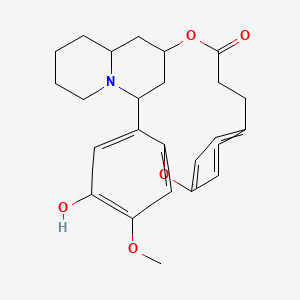

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of A-740003 and how does it interact with this target?

A1: A-740003 is a competitive antagonist of the P2X7 receptor. [] It binds to the receptor, preventing the binding of its natural ligand, ATP. This blockade inhibits the downstream signaling cascade initiated by P2X7 receptor activation. []

Q2: What are the consequences of P2X7 receptor blockade by A-740003 on cellular functions?

A2: By antagonizing P2X7 receptors, A-740003 inhibits a variety of cellular processes, including:

- Reduced intracellular calcium influx: A-740003 effectively blocks agonist-evoked changes in intracellular calcium concentrations. []

- Suppression of IL-1β release: A-740003 potently inhibits the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells like macrophages. [, , , , ]

- Prevention of pore formation: Prolonged P2X7 receptor activation leads to the formation of cytolytic plasma membrane pores, a process that is effectively blocked by A-740003. []

- Modulation of microglial activation: A-740003 can influence the activation state of microglia, immune cells in the central nervous system, which are implicated in neuroinflammation. [, ]

Q3: What is the significance of A-740003's selectivity for the P2X7 receptor?

A3: A-740003 exhibits weak or no activity at other P2 receptor subtypes and a range of other neurotransmitter receptors, ion channels, and enzymes. [] This selectivity makes it a valuable tool for dissecting the specific roles of P2X7 receptors in various physiological and pathological processes.

Q4: What are the demonstrated in vivo effects of A-740003 administration?

A4: Studies have shown that systemic administration of A-740003 produces:

- Antinociception in pain models: A-740003 exhibits dose-dependent pain relief in various animal models of neuropathic and inflammatory pain, including the spinal nerve ligation model, chronic constriction injury, and vincristine-induced neuropathy. [, , ]

- Reduced neuroinflammation: Research suggests that A-740003 may have potential as a tracer for imaging neuroinflammation using positron emission tomography (PET). []

Q5: What are the potential therapeutic applications of A-740003 based on its pharmacological profile?

A5: The ability of A-740003 to block P2X7 receptor-mediated signaling suggests its potential therapeutic utility in conditions involving:

- Chronic pain management: A-740003's efficacy in animal models of neuropathic and inflammatory pain highlights its promise as a potential analgesic. [, , ]

- Neurodegenerative diseases: The role of P2X7 in neuroinflammation suggests that A-740003 could be explored as a therapeutic strategy for neurodegenerative disorders. []

- Cancer: Studies have shown that P2X7 blockade can modulate the tumor microenvironment and enhance the efficacy of anti-cancer therapies. []

Q6: How does the structure of A-740003 contribute to its activity and selectivity?

A6: While specific SAR studies on A-740003 are limited in the provided research, the structure likely plays a crucial role in its binding affinity and selectivity for the P2X7 receptor. Further investigations exploring structural modifications are needed to fully elucidate the SAR and optimize its pharmacological properties.

Q7: Have any radiolabeled versions of A-740003 been developed?

A7: Yes, [(11)C]A-740003 has been synthesized and evaluated as a potential PET radiotracer for imaging neuroinflammation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。